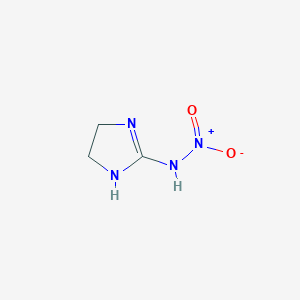

2-Nitroaminoimidazoline

Übersicht

Beschreibung

It is a white to almost white crystalline solid with a melting point of 222°C . This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Wissenschaftliche Forschungsanwendungen

2-Nitroamino-2-imidazolin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.

Medizin: Die Forschung läuft, um ihre Verwendung in der Arzneimittelentwicklung zu erforschen, insbesondere für die gezielte Ansprache spezifischer Rezeptoren im Körper.

Industrie: Es wird bei der Produktion von Agrochemikalien verwendet, wie z. B. Insektiziden und Herbiziden.

5. Wirkmechanismus

Der Wirkmechanismus von 2-Nitroamino-2-imidazolin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. So kann es beispielsweise Wasserbrücken an nikotinischen Acetylcholinrezeptoren bilden und die Neurotransmission beeinflussen. Diese Interaktion kann verschiedene biologische Pfade modulieren, was es zu einem Kandidaten für therapeutische Anwendungen macht .

Ähnliche Verbindungen:

Imidacloprid: Ein Neonicotinoid-Insektizid mit einer ähnlichen Imidazolinstruktur.

2-Amino-2-imidazolin: Eine reduzierte Form von 2-Nitroamino-2-imidazolin.

2-(Nitroimino)imidazolidin: Eine weitere Verbindung mit ähnlicher Struktur, aber unterschiedlichen funktionellen Gruppen.

Einzigartigkeit: 2-Nitroamino-2-imidazolin ist einzigartig aufgrund seiner spezifischen Nitro- und Imidazolingruppen, die ihm einzigartige chemische und biologische Eigenschaften verleihen. Seine Fähigkeit, mit nikotinischen Acetylcholinrezeptoren zu interagieren, unterscheidet es von anderen ähnlichen Verbindungen .

Wirkmechanismus

Target of Action

It is known that 2-nitroaminoimidazoline is used in the synthesis of certain pesticides , suggesting that its targets could be specific enzymes or receptors in pests that interfere with their physiological processes.

Mode of Action

As a chemical intermediate in the production of certain pesticides , it is likely that it interacts with its targets to disrupt normal biological functions, leading to the death of the pests

Biochemical Pathways

Given its use in pesticide production , it may affect pathways related to the survival and reproduction of pests. The downstream effects could include disruption of metabolic processes, leading to the death of the pests.

Pharmacokinetics

As a chemical compound used in pesticide production , its bioavailability would be an important factor in its effectiveness

Result of Action

Given its use in pesticide production , it can be inferred that its action results in the death of pests, likely through disruption of essential biological processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These could include temperature, pH, and the presence of other chemicals For instance, certain conditions might enhance or inhibit its effectiveness

Safety and Hazards

2-Nitroaminoimidazoline is classified as a skin irritant (Category 2) and an eye irritant (Category 2). It also has specific target organ toxicity – single exposure (Category 3) . Precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Biochemische Analyse

Biochemical Properties

2-Nitroaminoimidazoline is a neonicotinoid substituent that forms a water bridge at the nicotinic acetylcholine receptor This interaction suggests that this compound may influence the activity of enzymes, proteins, and other biomolecules that interact with this receptor

Cellular Effects

It has been suggested that the compound may increase contact toxicity in certain organisms This implies that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to form a water bridge at the nicotinic acetylcholine receptor , which could potentially influence the activity of this receptor and lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects

Metabolic Pathways

It is known that the compound is used as an intermediate in the synthesis of imidacloprid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Nitroamino-2-imidazoline can be synthesized through the cyclization of nitroguanidine with ethylenediamine. The reaction involves the addition of nitroguanidine and a base to a reaction vessel, followed by the addition of ethylenediamine and 30% industrial hydrochloric acid at 0°C. The mixture is then slowly heated to 60°C and reacted for 0.5 hours. The resulting product is crystallized, filtered, and dried to obtain 2-Nitroamino-2-imidazoline .

Industrial Production Methods: The industrial production of 2-Nitroamino-2-imidazoline follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and purification steps to meet industrial standards .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2-Nitroamino-2-imidazolin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Nitrogruppe in eine Aminogruppe umwandeln.

Substitution: Der Imidazolinring kann Substitutionsreaktionen mit verschiedenen Reagenzien eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden häufig eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann die Reduktion der Nitrogruppe 2-Amino-2-imidazolin ergeben .

Vergleich Mit ähnlichen Verbindungen

Imidacloprid: A neonicotinoid insecticide with a similar imidazoline structure.

2-Amino-2-imidazoline: A reduced form of 2-Nitroamino-2-imidazoline.

2-(Nitroimino)imidazolidine: Another compound with a similar structure but different functional groups.

Uniqueness: 2-Nitroamino-2-imidazoline is unique due to its specific nitro and imidazoline functional groups, which confer distinct chemical and biological properties. Its ability to interact with nicotinic acetylcholine receptors sets it apart from other similar compounds .

Eigenschaften

IUPAC Name |

N-(4,5-dihydro-1H-imidazol-2-yl)nitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O2/c8-7(9)6-3-4-1-2-5-3/h1-2H2,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZWNSRUEJSEEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)N[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40328417 | |

| Record name | 2-nitroaminoimidazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40328417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5465-96-3 | |

| Record name | 4,5-Dihydro-N-nitro-1H-imidazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5465-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 65424 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005465963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-nitroaminoimidazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40328417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-Nitroaminoimidazoline in the synthesis of Imidacloprid?

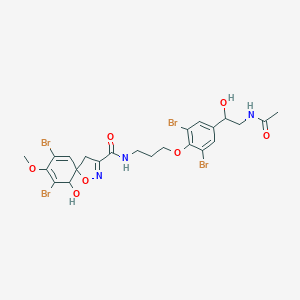

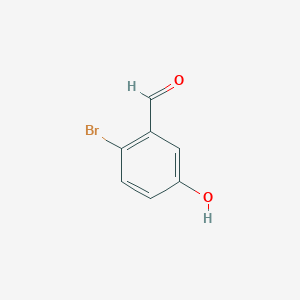

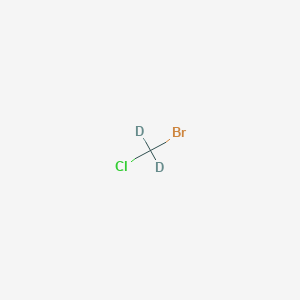

A1: this compound serves as a crucial starting material in the synthesis of Imidacloprid, a widely used neonicotinoid insecticide. [, ] A key step in this process involves the condensation reaction of this compound with 2-chloro-5-chloromethylpyridine in the presence of NaOH. [] Efficient separation and recovery of unreacted this compound from the reaction mixture are vital for cost-effectiveness and sustainability. A recent study proposes a novel separation and recovery process utilizing an undisclosed extractant, significantly enhancing the recovery rate of this compound and enabling its direct reuse in subsequent reactions. [] This advancement leads to a shortened production cycle, improved Imidacloprid purity, and reduced waste generation. []

Q2: Can you elaborate on the application of this compound in designing novel bioactive compounds?

A2: Beyond its role in Imidacloprid synthesis, this compound serves as a valuable building block for creating new compounds with potential applications in agriculture. Researchers have leveraged the bioactivity of this compound by incorporating it into novel substituted phenyl oxazole derivatives. [] This strategy aims to discover new lead compounds with improved antifungal activity against plant pathogens. []

Q3: How does the structure of this compound-containing compounds influence their antifungal activity?

A3: Preliminary bioassays of synthesized phenyl oxazole derivatives incorporating this compound revealed valuable insights into structure-activity relationships. [] The type and position of substituents on the benzene ring significantly influenced the antifungal activity. [] Specifically, halogen substituents were found to be beneficial for enhancing activity. [] Furthermore, compounds with ortho-substituents on the benzene ring displayed greater potency compared to those with meta or para-substituents. [] These findings highlight the importance of structural modifications in optimizing the biological activity of this compound-based compounds for potential agricultural applications.

Q4: Are there any studies exploring the solid-liquid equilibrium data of this compound in organic solvent systems?

A4: Yes, recent research has investigated the solid-liquid equilibrium behavior of this compound in binary and ternary organic systems relevant to Imidacloprid production. [] This study utilized Differential Scanning Calorimetry (DSC) to determine the solid-liquid equilibrium data for systems comprising Imidacloprid, this compound, and N-Methyl-2-pyrrolidone (NMP). [] Understanding the solubility and phase behavior of this compound in these systems is crucial for optimizing the synthesis, purification, and formulation of Imidacloprid.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[4-(Trifluoromethyl)phenyl]methyl]azetidine](/img/structure/B121596.png)

![3-[(Thiophen-2-yl)methyl]azetidine](/img/structure/B121599.png)

![3-[(Thiophen-3-yl)methyl]azetidine](/img/structure/B121604.png)

![3-[(4-Isopropylphenyl)methyl]azetidine](/img/structure/B121610.png)

![(1R,3S)-1-(1,3-Benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester](/img/structure/B121620.png)

![3-[(2,4-Difluorophenyl)methyl]azetidine](/img/structure/B121621.png)

![methyl (1S,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B121629.png)

![(1R,3S)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester](/img/structure/B121630.png)

![2-[(2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B121631.png)